molecular formula C10H20N2O B13271312 N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13271312
M. Wt: 184.28 g/mol
InChI Key: SHCWJIFYRLPZHZ-UHFFFAOYSA-N
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Description

N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide is an organic compound with the molecular formula C10H20N2O. It is a secondary amide and secondary amine, characterized by the presence of a cyclopropane ring and an aminoethyl group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(2-methylpropylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-ethyl-3-hydroxy-2-methylpropyl)amino]ethyl}cyclopropanecarboxamide
  • N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropane ring and the aminoethyl group

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[2-(2-methylpropylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H20N2O/c1-8(2)7-11-5-6-12-10(13)9-3-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

SHCWJIFYRLPZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCNC(=O)C1CC1

Origin of Product

United States

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